molecular formula C15H21NO3 B2459477 (2E)-N-(butan-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide CAS No. 497086-70-1

(2E)-N-(butan-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B2459477
CAS No.: 497086-70-1
M. Wt: 263.337
InChI Key: NPERHIGIUSUQBW-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(butan-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of acrylamides. Acrylamides are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound, in particular, features a sec-butyl group and a 2,4-dimethoxyphenyl group, which may impart unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(butan-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide typically involves the reaction of (E)-3-(2,4-dimethoxyphenyl)acrylic acid with sec-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(butan-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butyl or methoxy groups may be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new amides or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent or drug candidate.

    Industry: Utilized in the production of polymers or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2E)-N-(butan-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sec-butyl and 2,4-dimethoxyphenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(tert-butyl)-3-(2,4-dimethoxyphenyl)acrylamide
  • (E)-N-(sec-butyl)-3-(3,4-dimethoxyphenyl)acrylamide
  • (E)-N-(sec-butyl)-3-(2,4-dichlorophenyl)acrylamide

Uniqueness

(2E)-N-(butan-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide is unique due to the specific combination of the sec-butyl and 2,4-dimethoxyphenyl groups. This combination can impart distinct chemical and physical properties, such as solubility, reactivity, and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

(E)-N-butan-2-yl-3-(2,4-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-5-11(2)16-15(17)9-7-12-6-8-13(18-3)10-14(12)19-4/h6-11H,5H2,1-4H3,(H,16,17)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPERHIGIUSUQBW-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C=CC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)/C=C/C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.